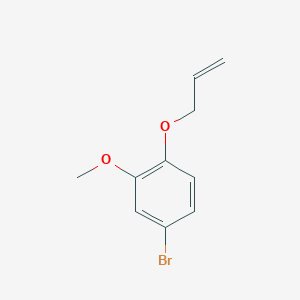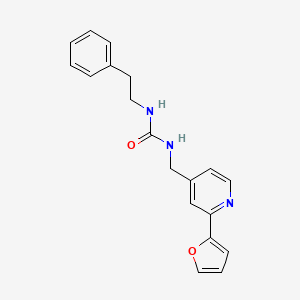
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea is a chemical compound that has gained significant interest from the scientific community due to its potential applications in various fields. This compound is also known as FPMP, and it has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds Research has highlighted the use of furan-2-yl and pyridin-4-yl derivatives as key building blocks in synthesizing biologically active heterocyclic compounds. These compounds, including pyrimidine and pyridazine structures, are analogues of nitrogen-containing bases of the pyrimidine series. They demonstrate significant potential in creating molecules with varied biological activities (Aniskova, Grinev, & Yegorova, 2017).
DNA Interaction and Anticancer Activity A novel derivative incorporating furan-2-yl and pyridin-2-yl moieties has been developed for its role as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound, compared to traditional topoisomerase II poisons, shows stronger activity and less DNA toxicity, making it a potential candidate for anticancer treatments (Jeon et al., 2017).
Development of Therapeutic Agents Compounds containing furan and pyridine fragments have been synthesized for their potential as therapeutic agents. For example, modifications of pyridine derivatives led to the development of highly selective mGlu5 receptor antagonists with potential applications in treating anxiety disorders (Cosford et al., 2003).
Photocatalytic Activity and Environmental Applications Certain Cu(II) compounds, featuring furan-2-yl and pyridin-2-yl structures, have shown notable photocatalytic activities. These compounds are being explored for environmental applications like the degradation of pollutants in water solutions, demonstrating their potential in addressing environmental challenges (Chen & Mao, 2022).
Synthesis of Functional Materials Pyrrole and furan-based pyridine/pyridinium bisamides, which include furan-2-yl and pyridin-2-yl moieties, have been synthesized as new supramolecular gelators. These materials show promise in applications such as selective sensing, drug delivery, and cation binding (Panja, Ghosh, & Ghosh, 2018).
Propiedades
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-11-8-15-5-2-1-3-6-15)22-14-16-9-10-20-17(13-16)18-7-4-12-24-18/h1-7,9-10,12-13H,8,11,14H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFJTPQPGAGQRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

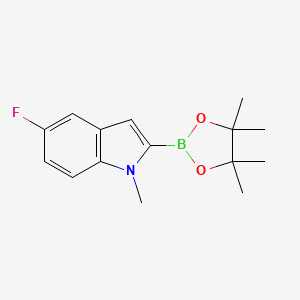
![3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2418973.png)



![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2418980.png)
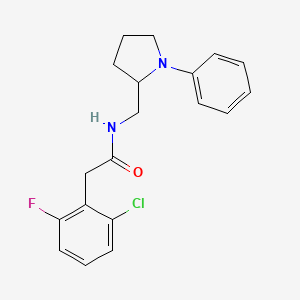
![3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2418983.png)
![5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418984.png)
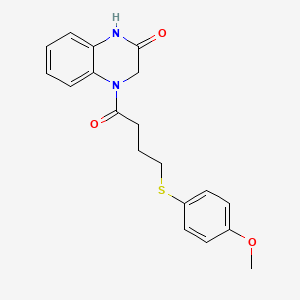
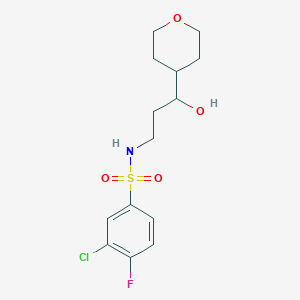
![Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)
